molecular formula C8H13ClN2 B15330161 3-Butylpyridazine hydrochloride

3-Butylpyridazine hydrochloride

Cat. No.: B15330161
M. Wt: 172.65 g/mol
InChI Key: ZYAQGVSTRAKRPC-UHFFFAOYSA-N
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Description

3-Butylpyridazine hydrochloride is a heterocyclic organic compound featuring a pyridazine ring substituted with a butyl group at the 3-position and a hydrochloride salt. Structural analogs from the evidence (e.g., benzydamine hydrochloride , tapentadol hydrochloride , and memantine hydrochloride ) suggest that hydrochlorides of nitrogen-containing heterocycles often exhibit enhanced solubility and bioavailability compared to their free-base counterparts.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

3-butylpyridazine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-2-3-5-8-6-4-7-9-10-8;/h4,6-7H,2-3,5H2,1H3;1H

InChI Key

ZYAQGVSTRAKRPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpyridazine hydrochloride typically involves the reaction of hydrazine with a suitable butyl-substituted precursor. One common method includes the cyclization of a butyl-substituted hydrazine derivative with a diketone or an ester, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of 3-Butylpyridazine hydrochloride often employs large-scale batch reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Butylpyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

3-Butylpyridazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its antihypertensive and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Butylpyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate blood pressure. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes multiple hydrochlorides of nitrogen-containing compounds, which share structural or functional similarities with 3-butylpyridazine hydrochloride. A comparative analysis based on available data is outlined below:

Table 1: Structural and Functional Comparison of Hydrochloride Derivatives
Compound Core Structure Key Functional Groups Pharmacological Use Evidence Reference
3-Butylpyridazine HCl Pyridazine + butyl Pyridazine ring, HCl salt Not specified in evidence N/A
Benzydamine HCl Benzofuran + amine Tertiary amine, HCl salt Anti-inflammatory, analgesic
Tapentadol HCl Phenolic ether Phenol, tertiary amine Opioid analgesic
Ropinirole HCl Indole derivative Indole, secondary amine Dopamine agonist (Parkinson’s)
Memantine HCl Adamantane derivative Adamantane, primary amine NMDA antagonist (Alzheimer’s)
Dosulepin HCl Dibenzothiepine Tricyclic ring, tertiary amine Antidepressant
Key Observations:

Structural Diversity : Unlike tapentadol or ropinirole, which feature fused aromatic systems, 3-butylpyridazine hydrochloride’s pyridazine ring offers distinct electronic properties due to its two adjacent nitrogen atoms. This may influence binding affinity in biological targets .

Solubility and Bioavailability : Hydrochloride salts generally improve aqueous solubility. For example, memantine hydrochloride’s solubility is critical for its CNS penetration , a property likely shared by 3-butylpyridazine hydrochloride.

Pharmacological Gaps: While dosulepin and fluoxetine hydrochlorides act on monoamine transporters, the absence of specific data for 3-butylpyridazine hydrochloride precludes direct mechanistic comparisons.

Research Findings and Limitations

  • Analytical Methods: Techniques like RP-HPLC (used for dosulepin hydrochloride ) or spectrophotometry (applied to memantine hydrochloride ) could theoretically be adapted for quantifying 3-butylpyridazine hydrochloride.
  • Stability and Reactivity: Chlorphenoxamine hydrochloride’s charge-transfer complexes highlight the reactivity of amine hydrochlorides, suggesting 3-butylpyridazine hydrochloride may exhibit similar stability challenges under acidic conditions.

Critical Notes

Evidence Limitations: None of the provided sources explicitly discuss 3-butylpyridazine hydrochloride, necessitating caution in extrapolating data from structural analogs.

Research Gaps : Comparative studies on pyridazine derivatives (e.g., ropinirole’s dopamine agonism vs. benzydamine’s anti-inflammatory action ) underscore the need for targeted investigations into 3-butylpyridazine hydrochloride’s bioactivity.

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